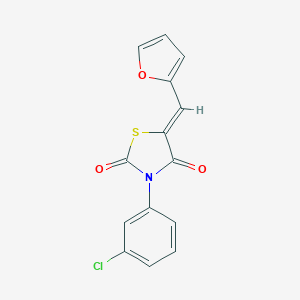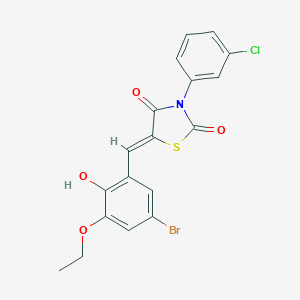![molecular formula C22H22Cl2N2O3S B301249 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301249.png)
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DCP-LA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones, which are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of antioxidant enzymes, such as superoxide dismutase and catalase. It may also modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, as well as improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that the exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, including:
1. Further investigation of its mechanism of action and signaling pathways involved in neuroprotection.
2. Exploration of its potential use in combination with other compounds or therapies for the treatment of neurodegenerative diseases.
3. Development of novel analogs with improved pharmacological properties.
4. Investigation of its potential use in other disease conditions, such as cancer and cardiovascular disease.
5. Clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a synthetic compound that has shown potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. It exhibits anti-inflammatory, antioxidant, and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways. Further research is needed to fully understand its potential use in clinical settings and to develop novel analogs with improved pharmacological properties.
Synthesemethoden
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized using various methods, including the reaction of 2-aminothiophenol with 3,5-dichloro-2-methoxybenzaldehyde, followed by the reaction of the resulting compound with 4-ethoxybenzaldehyde and 3-propyl-1,3-thiazolidine-2,4-dione. The compound can also be synthesized by the reaction of 2-aminothiophenol with 3,5-dichloro-2-methoxybenzaldehyde and 4-ethoxybenzaldehyde, followed by the reaction with thiosemicarbazide and propionaldehyde.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function and memory.
Eigenschaften
Produktname |
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C22H22Cl2N2O3S |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-4-10-26-21(27)19(12-14-11-15(23)13-18(24)20(14)28-3)30-22(26)25-16-6-8-17(9-7-16)29-5-2/h6-9,11-13H,4-5,10H2,1-3H3/b19-12-,25-22? |
InChI-Schlüssel |
OYTQMAXGZPWIBL-JKJUGIAJSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2OC)Cl)Cl)SC1=NC3=CC=C(C=C3)OCC |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)SC1=NC3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B301166.png)
![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301167.png)
![2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301168.png)
![5-(3-Chloro-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301171.png)
![2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301172.png)
![2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301173.png)
![5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301174.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301175.png)
![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)
![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B301181.png)
![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301183.png)


